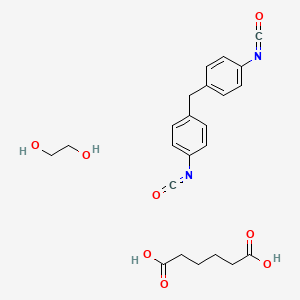
Hexanedioic acid, polymer with 1,2-ethanediol and 1,1'-methylenebis(4-isocyanatobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amchem R 14 is a biochemical.
Aplicaciones Científicas De Investigación
Functional Polymers
- A study by Deng et al. (2014) presents a method to prepare functional highly branched polymers (HBPs) using hexanedioic acid. This process involves multicomponent polymerization, allowing control over branching and functionalization (Deng, Cui, Du, & Li, 2014).
H2O2-Cleavable Polyesters
- Cui et al. (2017) report the synthesis of H2O2-cleavable poly(ester-amide)s using hexanedioic acid. These polymers, showing potential as H2O2-responsive delivery vehicles, degrade upon exposure to hydrogen peroxide (Cui, Zhang, Du, & Li, 2017).
Polymer Degradation and Cytotoxicity
- Schmalenberg et al. (2001) assessed the cytotoxicity of a polymeric micelle and its degradation products, including hexanedioic acid. The study confirms that these degradation products exhibit minimal cytotoxicity (Schmalenberg, Frauchiger, Nikkhouy-Albers, & Uhrich, 2001).
Polymer Precursors from Renewable Sources
- Buntara et al. (2012) explore the use of hexanedioic acid as a polymer precursor for the polyester industry. This study emphasizes the significance of bio-based chemicals in sustainable polymer production (Buntara, Noel, Phua, Melián-Cabrera, Vries, & Heeres, 2012).
Hydrolysis Rate in Polyesters
- Noordzij et al. (2019) investigated polyesters based on hexanedioic acid, finding that copolymerization can control the hydrolysis rate of these materials. This has implications for their degradation and environmental impact (Noordzij, Roy, Bos, Reinartz, & Wilsens, 2019).
Photodegradable Polymers
- Li et al. (2014) developed multifunctional photodegradable polymers using hexanedioic acid. These polymers can be modified for specific applications and degrade under light exposure, offering potential in controlled release and environmental safety (Li, Deng, Li, Du, & Li, 2014).
Phase Segregation in Polyurethanes
- Chang et al. (1999) synthesized polyurethanes using hexanedioic acid, exploring the phase segregation between soft and hard segments. This research contributes to the understanding of polyurethane properties and applications (Chang, Chen, Yu, Chen, Tsai, & Tseng, 1999).
Propiedades
Número CAS |
25931-01-5 |
|---|---|
Nombre del producto |
Hexanedioic acid, polymer with 1,2-ethanediol and 1,1'-methylenebis(4-isocyanatobenzene) |
Fórmula molecular |
C23H26N2O8 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
ethane-1,2-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C6H10O4.C2H6O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |
Clave InChI |
OVKJEATWTKQYAM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Apariencia |
Solid powder |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Amchem R 14; R-14; R 14; R14; Polyurethane Y-195 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



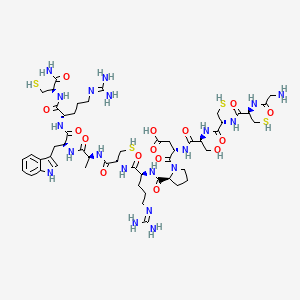
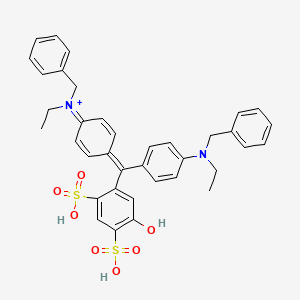
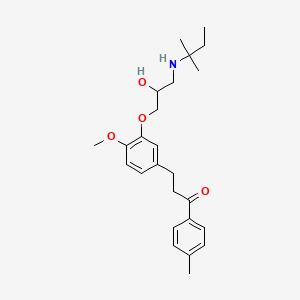
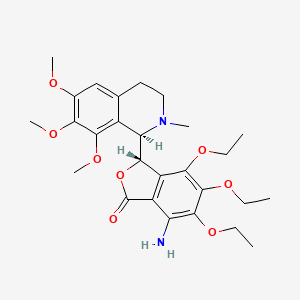
![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)
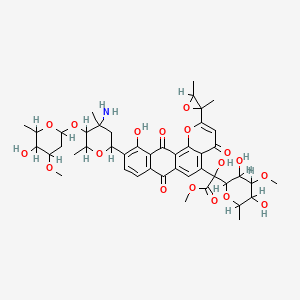
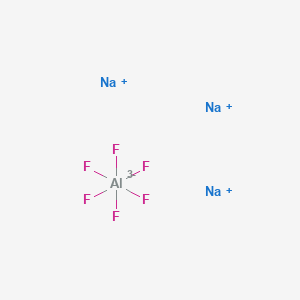
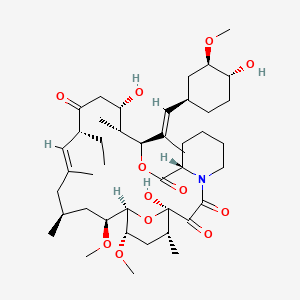
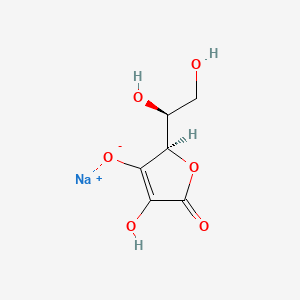
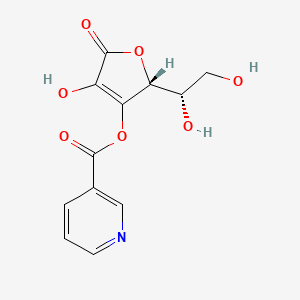
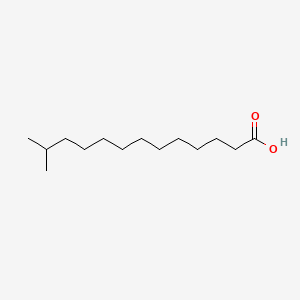
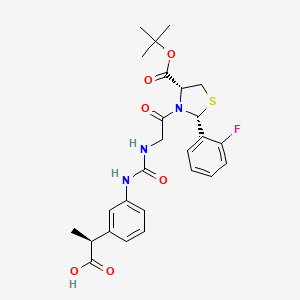
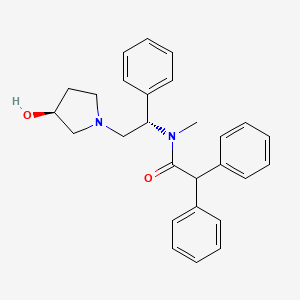
![(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1665286.png)